Piperidin-3-ylmethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

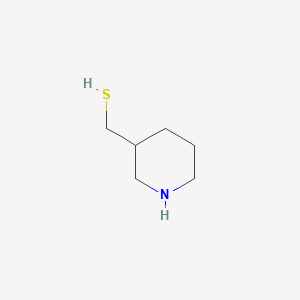

Piperidin-3-ylmethanethiol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a thiol group (-SH) attached to the methylene group (-CH2-) at the third position of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-3-ylmethanethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of piperidine with a suitable thiolating agent. For example, the reaction of piperidine with methanesulfonyl chloride followed by reduction with sodium borohydride can yield this compound. Another method involves the reaction of piperidine with carbon disulfide and subsequent reduction with lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction parameters can be fine-tuned to achieve efficient and scalable synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Piperidin-3-ylmethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form piperidin-3-ylmethane.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Piperidin-3-ylmethane.

Substitution: Thioethers or other substituted derivatives.

Aplicaciones Científicas De Investigación

Piperidin-3-ylmethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.

Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of piperidin-3-ylmethanethiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets and influence cellular processes such as redox signaling and apoptosis.

Comparación Con Compuestos Similares

Piperidin-3-ylmethanethiol can be compared with other piperidine derivatives and thiol-containing compounds:

Piperidine: A simple six-membered heterocyclic amine without the thiol group.

Piperidin-4-ylmethanethiol: A similar compound with the thiol group attached at the fourth position of the piperidine ring.

Cysteamine: A simple thiol-containing compound with a primary amine group.

Uniqueness: this compound is unique due to the specific positioning of the thiol group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This unique structure can be exploited in the design of novel compounds with specific properties and applications.

Actividad Biológica

Piperidin-3-ylmethanethiol, also known as [(3S)-piperidin-3-yl]methanethiol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a thiol (-SH) group attached to the third carbon. This structural characteristic is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and form covalent bonds with proteins and enzymes. These interactions can modulate various biochemical pathways, including:

- Thiol-Disulfide Exchange : The thiol group can engage in redox reactions, affecting the oxidation state of target proteins.

- Enzyme Inhibition : By modifying enzyme active sites through covalent bonding, the compound may inhibit specific enzymatic activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In one study, it was found to have significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

These findings suggest its potential utility in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. For instance, one study reported an IC50 value of approximately 12 µM against breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth, supporting its potential as a lead compound for antibiotic development.

- Cancer Cell Apoptosis : Another investigation focused on the effects of this compound on human lung cancer cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, underscoring its potential as an anticancer agent.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for various therapeutic applications, including:

- Neurological Disorders : Research is ongoing to assess its efficacy in treating conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.

- Redox Biology Studies : The compound is utilized as a probe in studies investigating thiol-based redox biology, contributing to our understanding of oxidative stress-related diseases.

Propiedades

IUPAC Name |

piperidin-3-ylmethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNAKNXLRFUJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.